3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a derivative of purine, which is one of the two types of nitrogenous bases found in nucleotides, the building blocks of DNA and RNA . The cinnamyl and methoxypropyl groups attached to the purine ring could potentially alter its properties and interactions.
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine ring system, with the cinnamyl and methoxypropyl groups attached at specific positions. The exact structure would depend on the locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine ring system and the attached groups. The electron-rich nature of the purine ring might make it susceptible to electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of imidazopurines, including compounds closely related to "3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione," involves complex chemical processes. For example, Coburn and Taylor (1982) described the synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
Potential Pharmacological Activities
Imidazopurine derivatives have been studied for their affinity to serotoninergic and dopaminergic receptors, with implications for their potential use as antidepressants and anxiolytic agents. For instance, Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones and evaluated their affinity for various receptors. Their findings suggest that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Additionally, other studies have focused on the synthesis and pharmacological evaluation of imidazopurine derivatives, indicating their potential as anxiolytic and antidepressant agents. For example, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives and found that certain compounds exhibited anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).
Antimicrobial and Antiviral Activities
Research has also explored the antimicrobial and antiviral potential of imidazopurine derivatives. Miranda and Gundersen (2009) designed and synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles, mimicking the structure of potent antimycobacterial purines. Some of these compounds exhibited moderate antimycobacterial activity in vitro, though they were not as active as the most potent purines and pyrimidines previously synthesized (Miranda & Gundersen, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-methoxypropyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-16-15-27-18-19(23-21(27)25(16)13-8-14-30-3)24(2)22(29)26(20(18)28)12-7-11-17-9-5-4-6-10-17/h4-7,9-11,15H,8,12-14H2,1-3H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDUZFNVSGBTL-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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